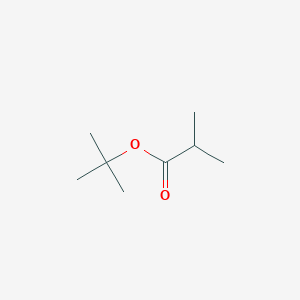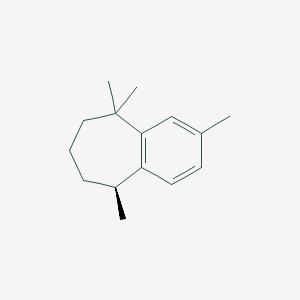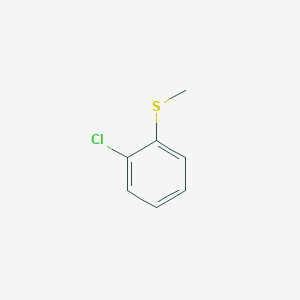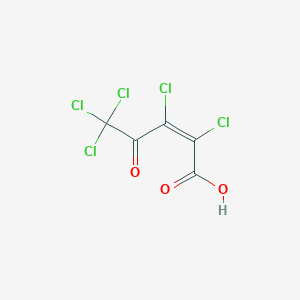
Alorac
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alorac is a synthetic molecule that has been developed as a research tool for investigating biological and biochemical processes. It is a potent inhibitor of protein-protein interactions and has been used in various scientific studies to elucidate the mechanisms of various cellular processes.
Mecanismo De Acción
Alorac works by binding to specific proteins and inhibiting their interactions with other proteins. This inhibition can lead to changes in cellular processes and can be used to investigate the role of specific proteins in various biological pathways. This compound has been shown to be a potent inhibitor of several protein-protein interactions, including those involved in the regulation of gene expression and protein folding.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and to alter the expression of certain genes. This compound has also been shown to affect cell signaling pathways and to induce changes in cellular morphology and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alorac has several advantages for use in lab experiments. It is a potent inhibitor of protein-protein interactions, making it a useful tool for investigating the role of specific proteins in various biological pathways. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, there are also several limitations to the use of this compound in lab experiments. It can be toxic to cells at high concentrations, and its effects on cellular processes can be difficult to interpret.
Direcciones Futuras
There are several future directions for the use of Alorac in scientific research. One area of interest is the use of this compound in drug discovery research. This compound could be used to identify potential drug targets and to screen for potential drug candidates. Another area of interest is the use of this compound in the study of protein-protein interactions involved in disease processes. This compound could be used to investigate the role of specific proteins in the development and progression of diseases such as cancer and Alzheimer's disease. Finally, the development of new synthetic molecules based on the structure of this compound could lead to the discovery of new research tools and potential drug candidates.
Métodos De Síntesis
Alorac is a synthetic molecule that is synthesized using a multi-step process. The first step involves the synthesis of a key intermediate, which is then used to synthesize the final product. The synthesis of this compound involves the use of various reagents and solvents, and the reaction conditions must be carefully controlled to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
Alorac has been used extensively in scientific research to investigate various biological and biochemical processes. It has been used to study protein-protein interactions, protein folding, and the regulation of gene expression. This compound has also been used in drug discovery research to identify potential drug targets and to screen for potential drug candidates.
Propiedades
Número CAS |
19360-02-2 |
|---|---|
Fórmula molecular |
C5HCl5O3 |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
(Z)-2,3,5,5,5-pentachloro-4-oxopent-2-enoic acid |
InChI |
InChI=1S/C5HCl5O3/c6-1(2(7)4(12)13)3(11)5(8,9)10/h(H,12,13)/b2-1- |
Clave InChI |
RRLHZVASKJLNFJ-UPHRSURJSA-N |
SMILES isomérico |
C(=C(\C(=O)O)/Cl)(\C(=O)C(Cl)(Cl)Cl)/Cl |
SMILES |
C(=C(C(=O)O)Cl)(C(=O)C(Cl)(Cl)Cl)Cl |
SMILES canónico |
C(=C(C(=O)O)Cl)(C(=O)C(Cl)(Cl)Cl)Cl |
Otros números CAS |
19359-89-8 19360-02-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



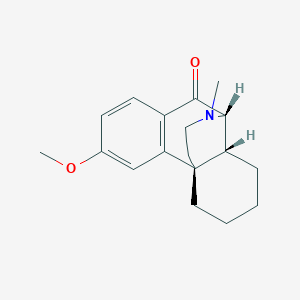

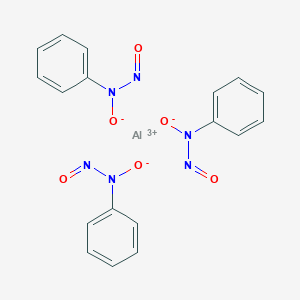
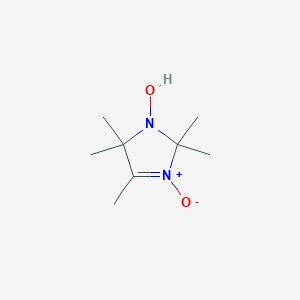

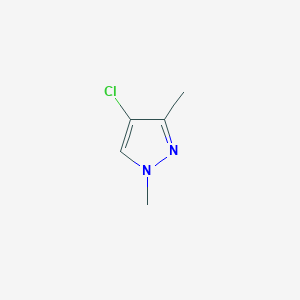

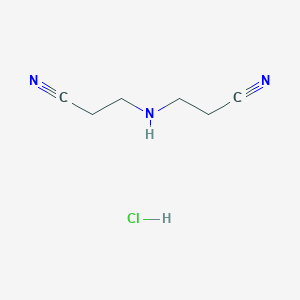
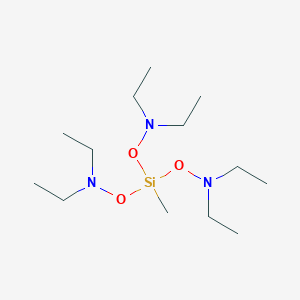
![4-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B95701.png)
